molecular formula C18H16F3N7O B11132018 [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B11132018
M. Wt: 403.4 g/mol
InChI Key: SJGAPXRNKULWFR-UHFFFAOYSA-N
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Description

[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic compound that features a tetrazole ring, a trifluoromethyl-substituted pyridine, and a piperazine moiety.

Properties

Molecular Formula

C18H16F3N7O

Molecular Weight

403.4 g/mol

IUPAC Name

[2-(tetrazol-1-yl)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C18H16F3N7O/c19-18(20,21)13-5-6-16(22-11-13)26-7-9-27(10-8-26)17(29)14-3-1-2-4-15(14)28-12-23-24-25-28/h1-6,11-12H,7-10H2

InChI Key

SJGAPXRNKULWFR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the reaction of an aromatic nitrile with sodium azide in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes .

Biological Activity

The compound [2-(1H-tetrazol-1-yl)phenyl]{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone, with CAS number 1351681-75-8, belongs to a class of tetrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N7OC_{18}H_{16}F_{3}N_{7}O, with a molecular weight of 403.4 g/mol. The structure features a tetrazole ring, which is known for its role in enhancing biological activity due to its ability to mimic carboxylic acids and participate in hydrogen bonding.

PropertyValue
Molecular FormulaC18H16F3N7O
Molecular Weight403.4 g/mol
CAS Number1351681-75-8

Tetrazole derivatives often exhibit their biological activities through various mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), influencing pathways associated with mood regulation and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and diabetes.
  • Antimicrobial Activity : Tetrazole compounds have shown promise as antimicrobial agents, potentially disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Anticancer Properties

Research has indicated that tetrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies involving similar compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antiviral Activity

Tetrazole derivatives have been investigated for their antiviral properties, particularly against HIV. A study highlighted the synthesis of related compounds that demonstrated significant inhibitory activity against HIV reverse transcriptase, suggesting that this compound may have similar potential.

Neuropharmacological Effects

Given its structural characteristics, the compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This could position it as a candidate for treating mood disorders or neurodegenerative diseases.

Case Studies

Several studies have explored the biological activities of tetrazole-containing compounds:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain tetrazole derivatives showed selective cytotoxicity against human cancer cell lines, with IC50 values indicating significant potency.
  • Antiviral Efficacy : Compounds structurally similar to this compound were tested for their ability to inhibit viral replication in cell cultures, yielding promising results.
  • Neuroprotective Effects : Research has suggested that tetrazole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

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